6-[(5Z)-4-oxo-5-({4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
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Overview
Description
6-[(5Z)-4-oxo-5-({4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound that features a combination of pyrido[1,2-a]pyrimidine, thiazolidine, and hexanoic acid moieties
Preparation Methods
The synthesis of 6-[(5Z)-4-oxo-5-({4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid can be achieved through a multi-step synthetic route. The process typically involves the following steps:
Formation of the pyrido[1,2-a]pyrimidine core: This can be synthesized via the Dimroth rearrangement, which involves the isomerization of heterocycles through ring opening and closure.
Introduction of the thiazolidine ring: This step involves the condensation of appropriate thioamides with α-halo acids under basic conditions.
Coupling with hexanoic acid: The final step involves the coupling of the synthesized intermediate with hexanoic acid using standard peptide coupling reagents such as EDCI or DCC.
Chemical Reactions Analysis
6-[(5Z)-4-oxo-5-({4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, where nucleophiles such as amines or thiols can replace the leaving groups.
Scientific Research Applications
6-[(5Z)-4-oxo-5-({4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral and anticancer properties due to its ability to interact with specific molecular targets.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structural properties make it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-[(5Z)-4-oxo-5-({4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 6-[(5Z)-4-oxo-5-({4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid include:
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the pyrido[1,2-a]pyrimidine core and exhibit similar biological activities.
Thiazolidine derivatives: Compounds with the thiazolidine ring are known for their antimicrobial and anti-inflammatory properties.
Hexanoic acid derivatives: These compounds are studied for their potential use in the synthesis of bioactive molecules.
Properties
Molecular Formula |
C26H26N4O4S2 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
6-[(5Z)-4-oxo-5-[[4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C26H26N4O4S2/c31-22(32)12-5-2-7-16-30-25(34)20(36-26(30)35)17-19-23(27-14-13-18-9-3-1-4-10-18)28-21-11-6-8-15-29(21)24(19)33/h1,3-4,6,8-11,15,17,27H,2,5,7,12-14,16H2,(H,31,32)/b20-17- |
InChI Key |
AVWDZTAIFWKUBZ-JZJYNLBNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCCCC(=O)O |
Origin of Product |
United States |
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